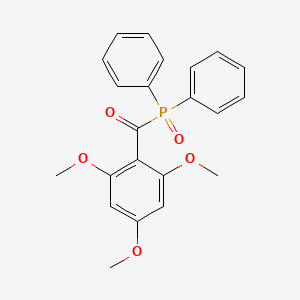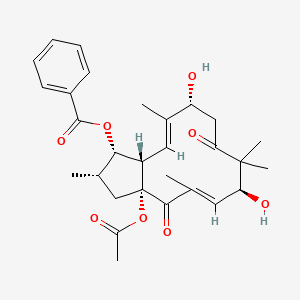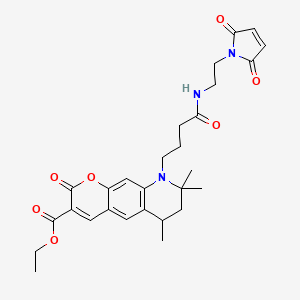
ATTO 425 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATTO 425-4 is an ethyl ester, a member of maleimides and an organic heterotricyclic compound. It derives from an ATTO 425-2.
Scientific Research Applications
Stereospecific Photocycloaddition Reactions
Atropisomeric maleimides, including derivatives like ATTO 425 maleimide, have been synthesized for stereospecific [2 + 2] photocycloaddition reactions. These reactions are efficient under both UV and visible light irradiation, leading to high selectivity and efficiency in creating regioisomeric photoproducts. This application highlights the role of ATTO 425 maleimide in advancing photocatalysis and photochemical reactions with high enantio- and diastereoselectivity, beneficial in synthesizing complex molecular structures (Kumarasamy et al., 2014).
Bioconjugation and Drug Delivery Systems
Maleimide-based labeling strategies, including ATTO 425 maleimide, are essential in bioconjugation, where they facilitate the site-selective modification of proteins. This chemical partnership has led to the development of immunotoxins and antibody-drug conjugates used in cancer therapies. The review by Renault et al. (2018) emphasizes the versatility of maleimides in bioconjugation, highlighting their use in creating fluorogenic probes for detecting thiol analytes and their application in drug delivery systems (Renault et al., 2018).
High-Performance Polymer Synthesis
Maleimides, including ATTO 425 derivatives, are recognized for their role in synthesizing high-performance polymers. They are used in creating thermosets with high temperature stability, self-healing systems, and click chemistry reactions. Dolci et al. (2016) discuss the synthesis routes of maleimides and their incorporation into polymers, showcasing the material's advancements and industrial applications (Dolci et al., 2016).
Advanced Drug Delivery
Li and Takeoka (2013) explored the modification of liposomes with maleimide, including ATTO 425 maleimide, to develop advanced drug delivery systems. Their work demonstrates how maleimide modification significantly improves drug delivery efficiency in vitro and in vivo, without increasing cytotoxicity. This highlights ATTO 425 maleimide's potential in creating targeted drug delivery mechanisms that are more efficient and specific (Li & Takeoka, 2013).
Protein Modification and Bioconjugation
Maleimide, including ATTO 425, is widely used for the selective chemical modification of cysteine residues in proteins, a process crucial for developing therapeutic proteins and antibody-drug conjugates. Smith et al. (2010) introduced a new class of bromomaleimides for reversible cysteine modification, expanding the toolkit available for protein modification. This work underscores the potential of ATTO 425 maleimide in bioconjugation applications, offering new avenues for drug development and protein engineering (Smith et al., 2010).
properties
Product Name |
ATTO 425 maleimide |
|---|---|
Molecular Formula |
C28H33N3O7 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32) |
InChI Key |
CUWXBTJMNRLPKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



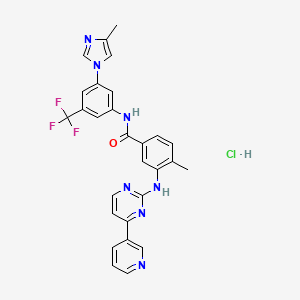
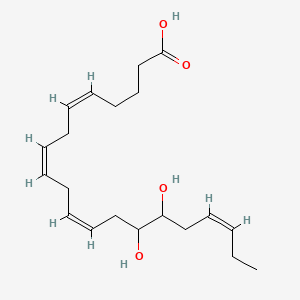
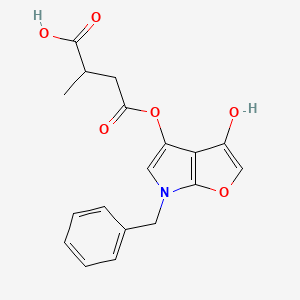
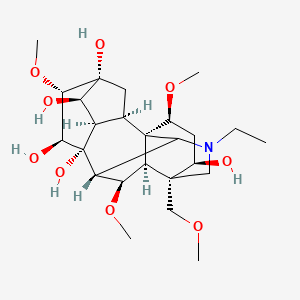
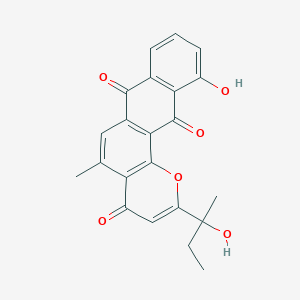

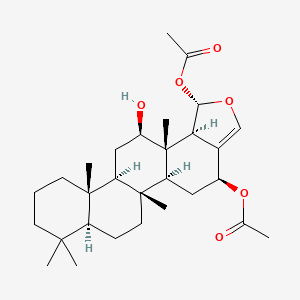
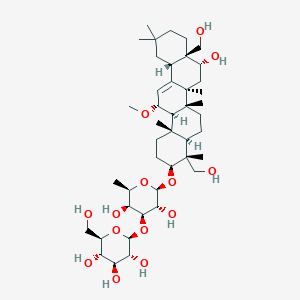
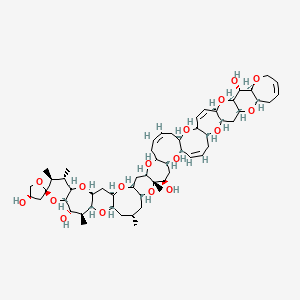
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)
